2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one

Description

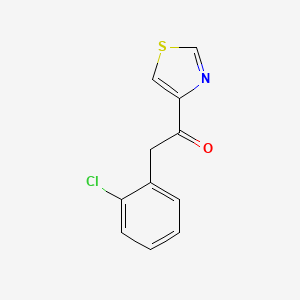

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-8(9)5-11(14)10-6-15-7-13-10/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBJMKRQJMFASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CSC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole ring with an appropriate acylating agent to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or the heterocyclic core. Below is a comparative analysis:

Key Observations:

- Lipophilicity : The trifluoromethyl group in PI-17044 () increases lipophilicity, which may improve membrane permeability compared to the chlorophenyl variant.

- Hydrogen Bonding: The thiazole N atom in the target compound can act as a hydrogen-bond acceptor, a feature absent in non-heterocyclic analogs like 2-chloro-1-(2-chlorophenyl)ethan-1-one.

Physicochemical Properties

- Melting Points : While direct data for the target compound are unavailable, analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () melt at 137–138°C, suggesting the chlorophenyl-thiazole derivative may exhibit comparable thermal stability.

- Solubility : The sulfone group in ’s compound likely enhances water solubility compared to the hydrophobic chlorophenyl-thiazole core.

Computational and Functional Insights

- DFT Analysis : utilized density functional theory (DFT) to propose catalytic cycles, a method applicable to compare electronic properties (e.g., frontier molecular orbitals) between the target compound and its analogs.

Biological Activity

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a chlorophenyl group and a thiazole ring , which contribute to its chemical reactivity and biological activity. The thiazole moiety enhances interactions with biological targets, while the chlorophenyl group increases lipophilicity, potentially influencing pharmacokinetics.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It has been tested against several fungal pathogens with varying degrees of success. For instance:

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 32 µg/mL |

| Candida tropicalis | 16 µg/mL |

These findings highlight the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 6.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

The biological activity of this compound is attributed to its ability to bind to various enzymes and receptors. This binding alters enzyme activity or receptor signaling pathways, which is crucial for its pharmacodynamics. Notably, thiazole derivatives are known to interact with multiple biological targets, influencing biochemical pathways relevant to disease processes .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- Anticancer Efficacy : A study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another investigation involved a series of thiazole derivatives demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential application of these compounds in treating infections .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cross-coupling strategies between 2-chlorophenyl precursors and thiazole derivatives. For example, visible-light-promoted C−S cross-coupling (as used in aromatic thioether synthesis) could be adapted by substituting thiophenol with a thiazole moiety . Optimization should focus on catalysts (e.g., cesium carbonate), solvent systems (e.g., DMF or acetonitrile), and light intensity to enhance yield. Purity can be improved via recrystallization using ethanol/water mixtures, as demonstrated for structurally related ketones .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve the crystal structure, ensuring high-resolution data collection (λ = 0.71073 Å Mo-Kα radiation) .

- Spectroscopy : IR spectroscopy (400–4000 cm⁻¹, KBr pellet) identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations. NMR (¹H/¹³C in CDCl₃) should confirm the chlorophenyl (δ 7.4–7.6 ppm) and thiazolyl (δ 8.1–8.3 ppm) protons .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₁₁H₇ClN₀S: [M+H]⁺ = 238.02) .

Q. How can purity and stability be assessed during storage?

Purity is best determined via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies should monitor degradation under varying temperatures (4°C, 25°C, 40°C) using accelerated aging protocols. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical electronic properties?

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) to identify reactive sites (e.g., electrophilic thiazole nitrogen) .

- Density functional theory (DFT) : Compare computed IR/NMR spectra (B3LYP/6-311+G(d,p)) with experimental data to validate structural assignments. Discrepancies in carbonyl stretching frequencies may indicate crystal packing effects .

Q. What strategies address contradictions in crystallographic data refinement?

- Refinement pipelines : Combine SHELXL (for high-resolution refinement) with WinGX for validation of geometric parameters (e.g., bond lengths within 0.01 Å of DFT predictions) .

- Twinned data handling : For poorly diffracting crystals, use SHELXD for structure solution and PLATON to check for missed symmetry or twinning .

Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable?

- Antifungal activity : Follow protocols from analogous imidazole derivatives, using microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (MIC endpoint: ≤1 µg/mL) .

- Mechanistic studies : Employ molecular docking (AutoDock Vina) targeting fungal CYP51 enzymes, with validation via site-directed mutagenesis .

Methodological Notes

-

Data tables (example for crystallography):

Parameter Experimental (X-ray) DFT (B3LYP) C=O bond length 1.215 Å 1.221 Å Thiazole C-S 1.714 Å 1.708 Å -

Contradiction resolution : Cross-validate spectroscopic data with computational results to distinguish intrinsic molecular properties from experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.